molecular formula C9H8ClNO6S B3374201 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid CAS No. 1017464-69-5

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid

Cat. No.: B3374201
CAS No.: 1017464-69-5
M. Wt: 293.68 g/mol
InChI Key: WLABESAFBRLIJN-UHFFFAOYSA-N
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Description

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid is an organic compound with the molecular formula C9H8ClNO6S It is characterized by the presence of a chlorobenzoic acid core substituted with a carboxymethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid typically involves the reaction of 2-chlorobenzoic acid with a sulfonamide derivative. One common method includes the use of chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with glycine to form the carboxymethylsulfamoyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carboxymethylsulfamoyl group can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and sulfonamides.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Acids and Bases: Hydrochloric acid or sodium hydroxide are used for hydrolysis reactions.

Major Products

The major products formed from these reactions include substituted benzoic acids, sulfonamides, and various derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid involves its interaction with specific molecular targets. The carboxymethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The chlorobenzoic acid core may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Lacks the carboxymethylsulfamoyl group, resulting in different chemical properties and reactivity.

    5-Sulfamoyl-2-chlorobenzoic Acid: Similar structure but without the carboxymethyl group, affecting its solubility and biological activity.

    5-[(Carboxymethyl)sulfamoyl]-benzoic Acid: Similar but without the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

5-[(Carboxymethyl)sulfamoyl]-2-chlorobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the carboxymethylsulfamoyl and chlorine substituents allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

5-(carboxymethylsulfamoyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6S/c10-7-2-1-5(3-6(7)9(14)15)18(16,17)11-4-8(12)13/h1-3,11H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLABESAFBRLIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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